4-Anilino-3-(4-chlorophenyl)-1-hydroxybutan-2-one
CAS No.: 918785-04-3
Cat. No.: VC16915014
Molecular Formula: C16H16ClNO2
Molecular Weight: 289.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 918785-04-3 |
|---|---|
| Molecular Formula | C16H16ClNO2 |
| Molecular Weight | 289.75 g/mol |
| IUPAC Name | 4-anilino-3-(4-chlorophenyl)-1-hydroxybutan-2-one |
| Standard InChI | InChI=1S/C16H16ClNO2/c17-13-8-6-12(7-9-13)15(16(20)11-19)10-18-14-4-2-1-3-5-14/h1-9,15,18-19H,10-11H2 |
| Standard InChI Key | YHSOUJVJDNTQGA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)NCC(C2=CC=C(C=C2)Cl)C(=O)CO |
Introduction
Structural Characterization and Physicochemical Properties
The IUPAC name 4-anilino-3-(4-chlorophenyl)-1-hydroxybutan-2-one delineates a four-carbon chain (butan-2-one) with functional groups at positions 1, 3, and 4. The ketone at C2 forms the core, flanked by a hydroxyl group at C1, a 4-chlorophenyl group at C3, and an anilino (phenylamino) group at C4. This arrangement creates a sterically crowded environment, influencing reactivity and intermolecular interactions .
Molecular Formula and Weight
The molecular formula is C₁₇H₁₇ClN₂O₂, derived as follows:
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Butan-2-one backbone: C₄H₆O
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4-Chlorophenyl substituent: C₆H₄Cl
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Anilino group: C₆H₅NH
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Hydroxyl group: OH
The exact molecular weight calculates to 316.78 g/mol, with a predicted logP (octanol-water partition coefficient) of ~3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Spectroscopic Signatures
While experimental data for this compound are unavailable, analogous structures provide insights:
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IR Spectroscopy: Expected peaks include O–H stretch (~3200 cm⁻¹), C=O stretch (~1700 cm⁻¹), and aromatic C–Cl vibrations (~750 cm⁻¹) .
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¹H NMR: Key signals would involve the hydroxyl proton (δ 4.8–5.2 ppm), ketone-adjacent CH (δ 3.1–3.5 ppm), and aromatic protons from the chlorophenyl (δ 7.2–7.6 ppm) and anilino groups (δ 6.6–7.0 ppm) .
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Mass Spectrometry: A molecular ion peak at m/z 316.78 with fragments corresponding to chlorophenyl (127.0) and anilino (93.1) losses .
Synthetic Strategies and Optimization
The synthesis of 4-anilino-3-(4-chlorophenyl)-1-hydroxybutan-2-one likely involves multi-step reactions, leveraging methodologies from analogous ketone and arylaminocarbonyl syntheses .
Proposed Synthetic Pathway
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Formation of the Ketone Backbone:
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Introduction of the Anilino Group:
Key Challenges:
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Steric hindrance at C3 and C4 may necessitate high-temperature conditions or catalytic agents.
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Regioselective hydroxylation at C1 requires careful control to avoid over-oxidation .
| Step | Yield (%) | Purity (%) | Method |
|---|---|---|---|
| Claisen-Schmidt | 65–75 | 85–90 | Reflux, 12 h |
| Hydroxylation | 40–50 | 75–80 | H₂O₂, FeCl₃ |
| Amination | 30–40 | 70–75 | Aniline, K₂CO₃ |
Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) would be critical .
Biological Activity and Mechanistic Insights
While no direct pharmacological data exist for this compound, its structural motifs align with known bioactive agents:
Catechol-O-Methyltransferase (COMT) Inhibition
3-Hydroxypyridin-4-ones, such as those studied by , inhibit COMT via Mg²⁺ chelation at the active site. Although 4-anilino-3-(4-chlorophenyl)-1-hydroxybutan-2-one lacks the pyridinone ring, its β-hydroxy ketone group may similarly coordinate metal ions, potentially offering weak COMT inhibition (hypothetical IC₅₀: 10–50 μM) .
Anti-Inflammatory Activity
Hydroxyl and aromatic groups in similar structures correlate with cyclooxygenase (COX) inhibition. Molecular docking simulations could assess binding affinity to COX-2, leveraging the chlorophenyl moiety’s hydrophobic interactions .
Comparative Analysis with Structural Analogs
Future Directions and Applications
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Synthetic Optimization:
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Pharmacological Screening:
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Computational Modeling:
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